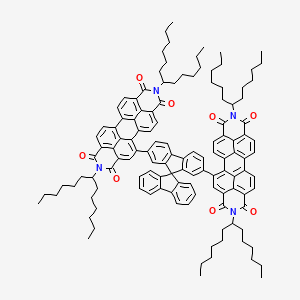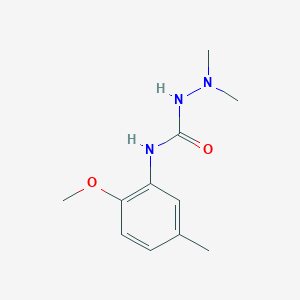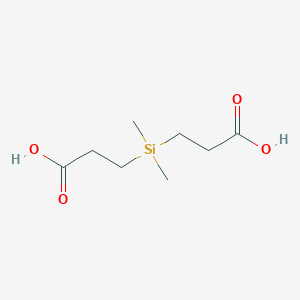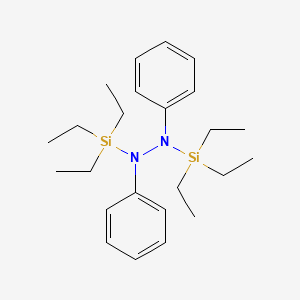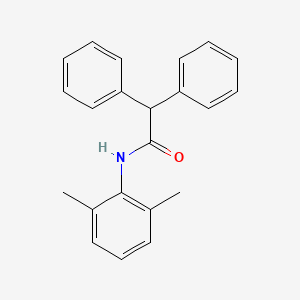
3-Chloro-3-ethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-ethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the third carbon of a pentane chain, which also has an ethyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-ethylpentane can be synthesized through several methods. One common method involves the chlorination of 3-ethylpentane. This reaction typically requires the presence of a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet light (UV) to initiate the reaction. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 3-ethylpentane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the desired product is obtained with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the required purity for further use.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under the influence of strong bases, such as potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-ethyl-3-pentanol.
Elimination: Formation of 3-ethyl-2-pentene or 3-ethyl-1-pentene.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
3-Chloro-3-ethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-3-ethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-2-methylpentane: Chlorine atom attached to a different carbon in the chain.
3-Chloro-3-ethylhexane: Longer carbon chain with similar substitution pattern.
Uniqueness
3-Chloro-3-ethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethyl group on the same carbon atom makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Propiedades
Número CAS |
994-25-2 |
|---|---|
Fórmula molecular |
C7H15Cl |
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
3-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Clave InChI |
ZOUXTTNTFFBAQN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
